1-Methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound notable for its potential applications in medicinal chemistry. It belongs to a class of compounds known as pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms. This specific compound features a quinoline moiety, which enhances its biological activity and selectivity towards certain molecular targets.
1-Methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide is classified under the broader category of pyrazole derivatives. These compounds are often evaluated for their biological activities, including anticancer properties, due to their ability to interact with various enzymes and receptors in the body .
The synthesis of 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common approach includes:
The synthesis may require specific conditions such as temperature control, solvent selection, and the use of catalysts to enhance yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular formula for 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide is C12H10N4O. Its structure features:
The compound's molecular weight is approximately 226.24 g/mol. The presence of functional groups like amides and heterocycles contributes to its solubility and reactivity profile in biological systems .
1-Methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide can participate in various chemical reactions:
These reactions often require careful optimization of conditions (temperature, pressure, solvents) to achieve desired yields and minimize by-products .
The mechanism of action for 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide primarily involves its interaction with specific protein kinases. By binding to these enzymes, it can inhibit their activity, which is crucial in pathways related to cell proliferation and survival.
Research indicates that compounds within this class may exhibit selective inhibition against certain kinases implicated in cancer, leading to reduced tumor growth and improved therapeutic outcomes .
1-Methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide is typically a solid at room temperature with moderate solubility in organic solvents. Its melting point and boiling point data are critical for understanding its stability under various conditions.
The compound exhibits properties typical of amides and heterocycles, such as:
Relevant analytical data such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-vis) can provide insights into its functional groups and electronic transitions .
Due to its structural features and biological activity, 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide has been investigated for various applications:
1-Methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide belongs to a class of N-heterocyclic hybrids integrating a pyrazole carboxamide core and a quinoline scaffold. Its molecular architecture features:
This scaffold exemplifies strategic bioisosterism, where the pyrazole mimics purine heterocycles in ATP-binding sites, while the quinoline enhances selectivity for tyrosine kinases like RET. Key physicochemical properties include:
Table 1: Physicochemical Properties of 1-Methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂N₄O |
Molecular Weight | 252.28 g/mol |
IUPAC Name | 1-methyl-N-quinolin-6-ylpyrazole-4-carboxamide |
CAS Number | 1623926-59-9 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Topological Polar Surface Area | 55.6 Ų |
Pyrazole derivatives have evolved as privileged scaffolds in kinase inhibitor development:
Table 2: Evolution of Pyrazole-Based RET Inhibitors
Compound Class | Representative Agents | RET IC₅₀ (nM) | Key Limitations |
---|---|---|---|
Multi-Kinase Inhibitors | Cabozantinib | 5.2 | Off-target toxicity (VEGFR2) |
Selective RET Inhibitors | Selpercatinib | < 50 | Susceptible to G810 mutations |
Solvent-Front Mutant Inhibitors | 8q (Quinolinyl-pyrazole) | 13.7 (WT), 15.4 (G810C) | Preclinical development |
RET (Rearranged during Transfection) kinase drives oncogenesis via:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3